molecular formula C14H18BNO2 B1337505 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile CAS No. 475250-43-2

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile

Cat. No.: B1337505
CAS No.: 475250-43-2
M. Wt: 243.11 g/mol
InChI Key: IBNNFFDCOHDYJE-UHFFFAOYSA-N
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Description

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile is an organic compound that features a benzonitrile group attached to a dioxaborolane moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to the presence of the boron-containing dioxaborolane group which facilitates various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromomethylbenzonitrile and pinacolborane.

    Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in an organic solvent such as tetrahydrofuran (THF).

    Procedure: The mixture is heated under reflux conditions for several hours, allowing the borylation reaction to proceed, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile undergoes several types of chemical reactions, including:

    Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds.

    Oxidation: The boron moiety can be oxidized to form boronic acids or boronate esters.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF).

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura reactions.

    Boronic Acids/Esters: From oxidation reactions.

    Substituted Benzonitriles: From nucleophilic substitution reactions.

Scientific Research Applications

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in drug discovery and development, especially in the creation of new therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile exerts its effects is primarily through its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by acting as a nucleophile that can be easily activated by palladium catalysts. This activation allows for the efficient transfer of the boron-bound group to an electrophilic partner, resulting in the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Uniqueness

Compared to similar compounds, 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile is unique due to the presence of the nitrile group, which provides additional reactivity and versatility in synthetic applications. This nitrile group can be further functionalized, offering more pathways for chemical transformations and the synthesis of diverse molecules.

Properties

IUPAC Name

4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)9-11-5-7-12(10-16)8-6-11/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNNFFDCOHDYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452228
Record name 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475250-43-2
Record name 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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